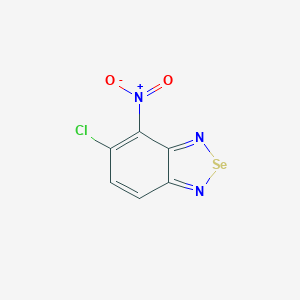
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine can be achieved through efficient pathways, including the novel condensation of 2-(aminomethyl)pyridine and 1,3-diones. This process leads to the formation of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles, which proceed through the intermediacy of a (2-pyridyl)methylimine. This synthesis method demonstrates a marked dependence of the regioselectivity on the presence of additional aminomethylpyridine, suggesting two potential pathways to the target pyrroles (Klappa, McNeill, & Rich, 2002).
Molecular Structure Analysis
The molecular structure of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine can be elucidated using various spectroscopic and analytical techniques, which reveal its complex architecture. The structural characterization often involves single-crystal X-ray crystallography, providing detailed insights into its molecular geometry and bonding patterns. For compounds within this class, preferential coordination through specific domains when treated with metal ions such as zinc(II) has been observed, highlighting the structural intricacies and coordination chemistry of pyridyl-pyrrole compounds (Klein, Constable, Housecroft, & Zampese, 2014).
Aplicaciones Científicas De Investigación
Neurotropic Activity : A study by Zaliznaya et al. (2020) focused on a related compound, 2,3,3-trimethyl-2,3,5,6,7,8,-hexahydro-1H-pyrrolo[3,4-b]quinolin-9-amine, demonstrating its ability to significantly reduce motor activity in mice within two hours, indicating potential neurotropic effects (Zaliznaya et al., 2020).
Synthesis of Substituted Pyrrolines and Pyrroles : More et al. (2011) discussed the use of diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates as key intermediates in synthesizing substituted pyrrolines and pyrroles (More et al., 2011).
Medicinal Chemistry : Smaliy et al. (2011) provided a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, which is useful for large-scale production in medicinal chemistry (Smaliy et al., 2011).
Biological Sensing and Iron Complexes : Halcrow (2005) explored the use of 2,6-bis(pyrazolyl)pyridines and related ligands, including derivatives of pyridine, for biological sensing and in iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Antithrombolytic, Biofilm Inhibition, and Hemolytic Activities : Ahmad et al. (2017) synthesized novel pyridine derivatives that exhibited antithrombolytic, biofilm inhibition, and hemolytic activities, with specific compounds showing high effectiveness against blood clot formation and Escherichia coli (Ahmad et al., 2017).
Photo-responsive Material : Sun et al. (2011) found that a synthesized compound displayed long-range electron-transfer characteristics, indicating its potential as a photo-responsive material (Sun et al., 2011).
Pharmacological Applications : Ivachtchenko et al. (2010) synthesized hydrogenated pyrroloindoles, showing a broad spectrum of pharmacological activities suitable for drug development (Ivachtchenko et al., 2010).
Direcciones Futuras
The future directions for research on “3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine” could include further investigation into its potential biological activities, such as its antiviral properties . Additionally, more research could be conducted to explore its chemical reactivity and potential applications in organic synthesis .
Propiedades
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJZUAPDXWXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508852 | |
| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |
CAS RN |
102780-52-9 | |
| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



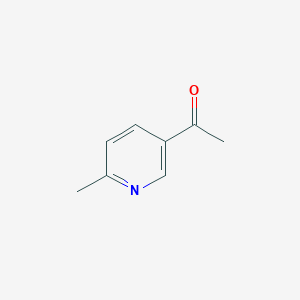


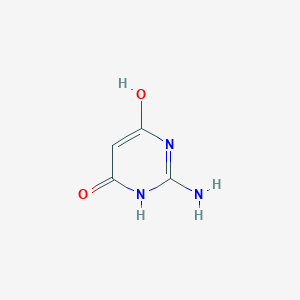

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)
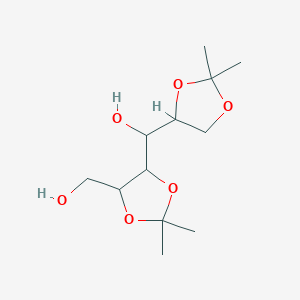
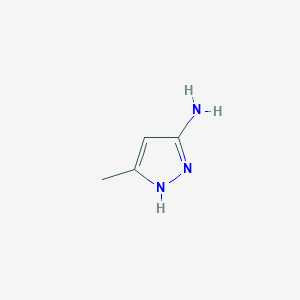

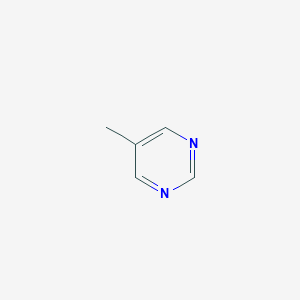


![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)
